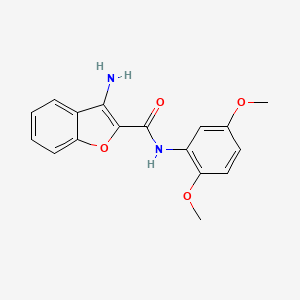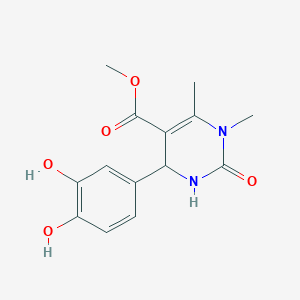![molecular formula C19H19N3O2S2 B6574254 N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1049030-49-0](/img/structure/B6574254.png)
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (NAPTTP) is a novel small molecule compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. NAPTTP is a cyclic amide derivative of acetamidophenol, which is a common analgesic drug. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, its unique chemical structure makes it an attractive target for drug discovery and development.
科学的研究の応用
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, its unique chemical structure makes it an attractive target for drug discovery and development.
作用機序
The exact mechanism of action of N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). In addition, this compound has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappaB (NF-κB), which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB). In addition, this compound has been shown to possess anti-bacterial, anti-tumor, and anti-oxidant effects.
実験室実験の利点と制限
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate. In addition, it is a potent inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB). However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide research. One potential direction is to further investigate its anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, further research could be conducted to better understand its mechanism of action and to identify potential new therapeutic targets. Finally, further research could be conducted to develop new synthesis methods and to optimize its solubility in water.
合成法
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can be synthesized using a variety of methods, including the Horner–Wadsworth–Emmons reaction, the Mitsunobu reaction, and the Biginelli reaction. The Horner–Wadsworth–Emmons reaction involves the coupling of an aldehyde, an acid chloride, and an organometallic reagent to form an amide. The Mitsunobu reaction involves the coupling of an alcohol, an aldehyde, and an organometallic reagent to form an amide. The Biginelli reaction involves the coupling of an aldehyde, an acid chloride, and an organometallic reagent to form an amide.
特性
IUPAC Name |
N-(3-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-3-6-15(11-14)22-18(24)9-8-17-19(21-13(2)26-17)16-7-4-10-25-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDKDZLRHOLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)
![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)



![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6574247.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574279.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B6574280.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B6574282.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate](/img/structure/B6574287.png)